molecular formula C20H16F3N3O3S B2613347 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396855-46-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2613347
CAS RN: 1396855-46-1
M. Wt: 435.42
InChI Key: MKTSNOGSQRAVAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .


Molecular Structure Analysis

The molecular structure of this compound is complex and would require advanced techniques such as X-ray crystallography for detailed analysis .

Scientific Research Applications

Antimicrobial Applications

One study focused on the synthesis and antimicrobial evaluation of novel thiazolidin-4-ones and azetidin-2-ones derivatives, originating from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives. These compounds demonstrated moderate to good inhibition against a range of pathogenic bacterial and fungal strains, suggesting potential applications in addressing microbial infections (Gilani et al., 2016).

Anticancer and Inhibitory Effects

Another study described the design, synthesis, and cytotoxic evaluation of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Certain compounds within this series showed moderate to excellent potency against high EGFR-expressed cancer cell lines while displaying weak effects on normal cells, indicating a potential therapeutic window for cancer treatment (Zhang et al., 2017).

Antioxidant Properties

Further research into new thiazole derivatives revealed compounds with potent antioxidant activity. This study synthesized novel compounds starting from 3,4,5-trimethoxy benzaldehyde thiosemicarbazone, some of which showed promising antioxidant activity. This suggests potential applications in managing oxidative stress-related conditions (Jaishree et al., 2012).

Mechanism of Action

Some compounds in the series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)13-2-1-3-16-17(13)25-19(30-16)26-8-12(9-26)18(27)24-7-11-4-5-14-15(6-11)29-10-28-14/h1-6,12H,7-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTSNOGSQRAVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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